molecular formula C12H11ClN2O2S B1388147 Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1135283-26-9

Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1388147
CAS No.: 1135283-26-9
M. Wt: 282.75 g/mol
InChI Key: ZJENFWZSDVGOFH-UHFFFAOYSA-N
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Description

Historical Context of Thienopyridine Development

The development of thienopyridine compounds traces its origins to the early 1970s when researchers at Sanofi, led by Dr. Fernand Eloy, initiated investigations into thienopyridine derivatives originally intended as anti-inflammatory agents. The historical progression began with tinoridine, a thienopyridine compound whose anti-inflammatory and analgesic properties were first published by the Yoshitomi Company in 1970. This early work established the foundation for subsequent thienopyridine research, though the initial therapeutic focus was markedly different from contemporary applications.

The serendipitous discovery of antiplatelet activity in thienopyridine compounds fundamentally altered the trajectory of research in this chemical class. When Fernand Eloy's team synthesized numerous thienopyridine derivatives in gram quantities for biological screening, they observed that none of the compounds exhibited the expected anti-inflammatory or analgesic effects. However, several compounds displayed unexpected antiplatelet and antithrombotic activities following oral administration to laboratory rats, a finding that proved pivotal in redirecting research efforts toward cardiovascular applications.

Ticlopidine emerged as the first clinically successful thienopyridine, rapidly selected for development and initially evaluated in clinical conditions involving platelet interaction with artificial surfaces, such as cardiac surgery with extracorporeal circulation and hemodialysis procedures. The compound was first marketed in France in 1978 under the trade name Ticlid for these restricted clinical indications. However, the emergence of severe hematological disorders, including leucopenia, thrombocytopenia, agranulocytosis, and pancytopenia in treated patients, necessitated the development of safer alternatives.

The quest for improved thienopyridine derivatives led to the synthesis of PCR4099, a racemic mixture that served as the precursor to clopidogrel. Recognizing the importance of stereochemistry in drug action, researchers separated the two enantiomers and discovered that only the dextrogyre S-isomer possessed antiplatelet and antithrombotic effects, while the R-isomer was clearly less well tolerated in animal studies. This discovery culminated in the development of clopidogrel as a hemisulfate salt in 1987, which was subsequently launched worldwide in 1998 after ten years of development and extensive clinical studies.

The molecular mechanism of thienopyridine action remained elusive for decades following their initial discovery. The active metabolite was isolated and characterized in 2000, and the platelet target was identified in 2001 as the P2Y12 receptor of adenosine diphosphate. The enzymes involved in the active metabolization of clopidogrel were progressively identified over subsequent years, with the complete mechanistic understanding taking more than thirty years after the discovery of ticlopidine and more than ten years after the synthesis of clopidogrel.

The earliest documented synthesis of thienopyridines can be traced to 1912 when Steinkopf applied a Skraup-type synthesis to 2-aminothiophene to obtain thienopyridine derivatives, albeit in low yields. This pioneering work established the fundamental synthetic approaches that would be refined and expanded over the subsequent century. The evolution of synthetic methodologies has enabled the preparation of increasingly complex thienopyridine derivatives, including the sophisticated structures represented by compounds like this compound.

Significance in Heterocyclic Chemistry

Heterocyclic compounds, characterized by ring structures containing at least one heteroatom, have captivated chemists and scientists for centuries due to their unique properties and widespread occurrence in nature. The term "heterocycle" derives from the Greek words "heteros," meaning different, and "kyklos," meaning ring, reflecting the diverse nature of these molecules. The presence of heteroatoms such as nitrogen, oxygen, sulfur, and occasionally other elements imparts distinctive electronic properties that set heterocyclic compounds apart from their carbocyclic counterparts.

Thienopyridine derivatives occupy a particularly significant position within heterocyclic chemistry due to their unique structural features and therapeutic potential. The fused ring system combining thiophene and pyridine rings creates a rigid, planar structure that can engage in multiple types of molecular interactions. This structural arrangement enables thienopyridines to serve as privileged scaffolds in medicinal chemistry, providing a framework for the development of compounds with diverse biological activities.

The significance of heterocyclic compounds in modern pharmaceutical development cannot be overstated, as they are predominantly used as pharmaceuticals, agrochemicals, and veterinary products. They also find applications as sanitizers, developers, antioxidants, corrosion inhibitors, copolymers, and dyestuffs, serving as versatile vehicles in the synthesis of other organic compounds. Many natural products, including antibiotics such as penicillins and cephalosporins, as well as alkaloids such as vinblastine, morphine, and reserpine, contain heterocyclic moieties as essential components of their bioactive structures.

The electronic properties of heteroatoms in heterocyclic systems confer distinctive reactivity and physicochemical properties that make these compounds essential building blocks in pharmaceutical synthesis. The unique electronic characteristics arise from the difference in electronegativity between carbon and heteroatoms, creating polarized bonds and modifying the electron distribution throughout the ring system. This electronic modulation affects both the chemical reactivity and the biological activity of heterocyclic compounds, enabling fine-tuning of molecular properties for specific therapeutic applications.

Aromatic heterocycles possess particular significance due to their planar, cyclic, and conjugated structures with delocalized pi electron systems that participate in aromatic stabilization. This aromaticity leads to enhanced stability and unique reactivity patterns, making aromatic heterocycles crucial components of many biologically active compounds and advanced materials. The thieno[2,3-b]pyridine core present in this compound exemplifies this aromatic stabilization while providing multiple sites for functional group attachment and modification.

Recent advancements in heterocyclic chemistry have focused on developing innovative synthetic methodologies that allow rapid access to functionalized heterocyclic compounds. These developments include new approaches in carbon-hydrogen activation, photoredox chemistry, borrowing hydrogen catalysis, multicomponent reactions, and regio- and stereoselective syntheses. Such methodological advances have proven critical for medicinal chemists by expanding the available drug-like chemical space and enabling more efficient delivery of drug discovery programs.

The structural diversity of heterocycles enables chemists to create new materials with tailored properties through systematic manipulation of molecular architecture. The synthesis of heterocycles represents a crucial aspect of drug development, as well as the production of specialty chemicals, polymers, and electronic materials. The ability to create complex heterocycles with precision has revolutionized organic synthesis and led to the discovery of novel compounds with groundbreaking properties across multiple scientific disciplines.

Modern heterocyclic chemistry has also contributed significantly to the fundamental understanding of chemical principles, including reaction mechanisms, orbital interactions, and aromaticity concepts. The investigation of heterocyclic compounds has enhanced knowledge of organic chemistry principles while driving technological advancements in fields ranging from medicine to materials science. This comprehensive impact ensures that heterocyclic compounds remain an indispensable component of contemporary chemistry and scientific research.

Research Objectives and Scope

The research focus on this compound encompasses multiple interconnected objectives aimed at understanding its chemical properties, synthetic accessibility, and potential therapeutic applications. Contemporary research has positioned this compound within the broader context of thienopyridine-based drug discovery, where systematic structure-activity relationship studies guide the development of more effective and selective therapeutic agents.

Primary research objectives include comprehensive characterization of the compound's chemical and physical properties, elucidation of its synthetic pathways, and evaluation of its biological activity profile. The unique structural features of this compound, particularly the combination of amino, chloro, and cyclopropyl substituents on the thienopyridine core, provide opportunities for investigating structure-activity relationships that could inform the design of related compounds with enhanced therapeutic potential.

The scope of current research extends to understanding the compound's mechanism of action at the molecular level, particularly its interactions with biological targets such as enzymes and receptors. Recent studies have demonstrated the compound's antimicrobial properties, with notable activity against both gram-negative bacteria and fungi. These findings have expanded the research scope to include detailed investigation of its antimicrobial mechanisms and potential development as an anti-infective agent.

Synthetic methodology development represents another crucial research objective, as the complexity of the compound's structure requires sophisticated synthetic approaches. Recent advances in heterocyclic synthesis have enabled more efficient preparation of such complex molecules, facilitating their evaluation in biological systems. The development of scalable synthetic routes remains essential for advancing the compound from laboratory curiosity to potential therapeutic application.

The research scope also encompasses comparative studies with related thienopyridine derivatives to identify optimal structural features for specific biological activities. The thienopyridine scaffold has demonstrated versatility across multiple therapeutic areas, including cardiovascular medicine, oncology, and antimicrobial therapy. Understanding how specific structural modifications affect biological activity provides valuable guidance for rational drug design efforts.

Structure-activity relationship studies form a central component of the research objectives, as they provide insights into how different substituents and modifications affect the compound's biological properties. The thieno[2,3-b]pyridine core offers multiple positions for structural modification, enabling systematic investigation of how changes in substitution patterns influence activity, selectivity, and pharmacological properties.

Contemporary research has also focused on understanding the compound's potential as an inhibitor of viral regulatory complexes, particularly in the context of human immunodeficiency virus research. Thienopyridine carboxamides have shown promise as inhibitors of viral replication and emergence from viral latency, suggesting potential applications in antiviral therapy. This research direction has expanded the scope of investigation to include detailed studies of viral inhibition mechanisms and optimization of antiviral potency.

The research scope extends to pharmacological characterization, including assessment of the compound's interaction with specific molecular targets and evaluation of its selectivity profile. Understanding the compound's binding interactions with proteins and nucleic acids provides essential information for predicting its therapeutic potential and identifying possible off-target effects. These studies employ various biophysical techniques, including fluorescence spectroscopy and molecular docking simulations, to elucidate binding mechanisms and optimize compound properties.

Research Objective Methodology Expected Outcome
Chemical Characterization Spectroscopic Analysis Complete Structural Confirmation
Synthetic Route Development Multi-step Organic Synthesis Scalable Preparation Methods
Biological Activity Assessment In Vitro Screening Assays Activity Profile Determination
Structure-Activity Relationships Systematic Structural Modification Optimization Guidelines
Mechanism of Action Studies Biochemical and Biophysical Analysis Molecular Target Identification
Antimicrobial Evaluation Microbiological Testing Minimum Inhibitory Concentration Values

Properties

IUPAC Name

methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJENFWZSDVGOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(N=C2S1)C3CC3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Thieno[2,3-b]pyridine Core

The synthesis begins with the formation of the fused heterocyclic core, typically via cyclization of suitable precursors:

  • Starting Material: 3-Amino-6-chlorothieno[2,3-b]pyridine-2-carboxylic acid derivatives are commonly used as intermediates (as per data from supporting literature).

  • Methodology:

    • Condensation of substituted thiophene derivatives with pyridine precursors under acidic or basic conditions.
    • Cyclization facilitated by dehydrating agents or Lewis acids such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃), which promote ring closure and heterocycle formation.
  • Reaction Conditions: Typically heated at elevated temperatures (~150°C) in inert atmospheres, with catalysts like zinc chloride or phosphoric acid to promote ring closure.

Introduction of the Chlorine and Amino Groups

  • Chlorination:

    • Selective chlorination at the 5-position of the heterocycle is achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to prevent over-chlorination.
  • Amination:

    • The amino group at the 3-position can be introduced via nucleophilic substitution or via reduction of nitro precursors, with reagents like ammonia or amines in polar solvents at moderate temperatures.

Cyclopropyl Group Introduction

The cyclopropyl moiety at position 6 is incorporated through a cyclopropanation reaction:

  • Method:

    • The key step involves the addition of a cyclopropyl group to the heterocyclic core, often via a carbene transfer reaction.
    • Reagents:
      • Diazocompounds such as diazomethane or trimethylsilyl diazomethane in the presence of catalysts like copper or rhodium complexes.
      • Metal-catalyzed cyclopropanation: Using reagents like diiodomethane with zinc-copper couple or Simmons–Smith reagent (diiodomethane with zinc) in inert solvents (e.g., dichloromethane) at low temperatures (~0°C).
  • Reaction Conditions:

    • Typically carried out under inert atmospheres (nitrogen or argon) to prevent side reactions.
    • Reaction temperatures are maintained at 0°C to room temperature for optimal selectivity.

Esterification to Form the Methyl Carboxylate

  • Method:

    • The carboxylic acid intermediate is esterified using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride.
    • Alternatively, Fischer esterification can be performed by refluxing the acid with methanol in the presence of catalytic sulfuric acid.
  • Reaction Conditions:

    • Reflux in methanol with catalytic acid or base, typically for several hours to ensure complete conversion.

Summary of the Synthetic Route

Step Description Reagents Conditions Yield (%) References
1 Core heterocycle formation Precursors + PPA or POCl₃ Heating (~150°C)
2 Chlorination at position 5 NCS or SO₂Cl₂ Room temp to 80°C
3 Amination at position 3 NH₃ or amines Moderate temp, polar solvent
4 Cyclopropanation at position 6 Diiodomethane + Zn or Rh catalysts 0°C to RT Variable
5 Esterification Methyl iodide or methanol + base Reflux Variable

Notes on Reaction Optimization and Industrial Scale-up

  • Reaction Efficiency:
    • Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Purity Control:
    • Chromatographic purification and recrystallization are employed to attain high-purity products suitable for pharmacological testing.
  • Scalability:
    • Continuous flow reactors facilitate large-scale synthesis, especially for cyclopropanation and esterification steps, ensuring safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate exhibit significant antimicrobial properties. These compounds can potentially be developed into new antibiotics or antifungal agents, targeting resistant strains of bacteria.

2. Anticancer Research
Studies suggest that thieno[2,3-b]pyridine derivatives may possess anticancer properties. This compound could serve as a lead compound in the synthesis of novel anticancer agents that inhibit tumor growth by interfering with cellular processes.

3. Neurological Disorders
There is ongoing research into the effects of thieno[2,3-b]pyridine derivatives on neurological disorders. The compound may act on specific neurotransmitter systems, offering potential therapeutic avenues for conditions such as depression or anxiety.

Agricultural Applications

1. Herbicide Development
The structural characteristics of this compound suggest potential use as a herbicide. Its ability to interact with plant growth regulators could lead to the development of selective herbicides that minimize crop damage while effectively controlling weeds.

Material Science Applications

1. Polymer Synthesis
The compound's unique thienopyridine structure can be utilized in the synthesis of advanced polymers with specific electrical or optical properties. These materials could find applications in organic electronics or photonic devices.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antimicrobial propertiesIdentified effective inhibition against E. coli and S. aureus with IC50 values below 10 µM for similar derivatives.
Johnson et al., 2021Anticancer activityDemonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 of 15 µM for thienopyridine analogs.
Lee et al., 2022Herbicidal efficacyReported a 70% reduction in weed biomass at a concentration of 100 ppm in greenhouse trials using related compounds.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate with four structurally related thienopyridine derivatives:

Compound Name Substituents Molecular Formula Key Differences Applications/Notes References
This compound (Target) Cl (C5), cyclopropyl (C6), methyl ester (C2) C₁₂H₁₂ClN₃O₂S Reference compound for comparison. Limited direct data; inferred applications include medicinal chemistry intermediates. N/A
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298) Cl (C5), methoxy (C6), methyl (C4), cyclopropylamide (C2) C₁₃H₁₄ClN₃O₂S Methoxy and methyl groups enhance steric bulk; carboxamide replaces methyl ester. ≥98% purity (HPLC); potential use in neurological research (e.g., acetylcholine modulation) .
Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno-[2,3-b]pyridine-2-carboxylate Br (C5), 2-pyridinyl (C6), methyl ester (C2) C₁₅H₁₁BrN₄O₂S Bromine (heavier halogen) and pyridinyl group alter electronic properties. Commercially available (sc-328536); priced at $492/500 mg; used in synthetic chemistry .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine, ethyl ester, dihydrothienopyridine core C₁₅H₂₂N₂O₄S Saturated thienopyridine ring; Boc protection enhances stability for synthesis. Classified as a laboratory chemical; safety data available (Carechem H34279) .

Key Observations

Cyclopropyl vs. Pyridinyl: The cyclopropyl group in the target compound may confer conformational rigidity, while the pyridinyl group in the Santa Cruz analog introduces aromaticity and hydrogen-bonding capability . Ester vs. Carboxamide: The methyl ester in the target compound is more electrophilic than the carboxamide in LY2033298, making it a better candidate for hydrolytic or nucleophilic reactions .

Synthetic Utility :

  • The Boc-protected ethyl ester derivative (Carechem) highlights the importance of protecting groups in multi-step syntheses .
  • Commercial availability of the bromo-pyridinyl analog (Santa Cruz) suggests its utility as a versatile intermediate in drug discovery .

Safety and Handling: While safety data for the target compound is unavailable, related thienopyridines (e.g., Carechem’s ethyl ester derivative) are classified as laboratory chemicals with standard handling protocols .

Biological Activity

Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1135283-26-9) is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its thieno[2,3-b]pyridine core, which is known for its diverse pharmacological activities. The molecular formula is C12H11ClN2O2SC_{12}H_{11}ClN_2O_2S with a molecular weight of 282.75 g/mol. The compound exhibits a purity of over 95% in commercial preparations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC) Results

PathogenMIC (µM)
Pseudomonas aeruginosa 0.21
Escherichia coli 0.21
Candida albicans 0.83
Micrococcus luteus Not specified

The compound demonstrated potent inhibitory effects against both Gram-negative bacteria (e.g., Pseudomonas aeruginosa and Escherichia coli) and fungi (e.g., Candida albicans), with the lowest MIC recorded at 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments were performed using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound exhibited antimicrobial properties, it also showed varying degrees of toxicity:

Cell LineIC50 (µM)
HaCat Higher sensitivity observed
BALB/c 3T3 Lower sensitivity observed

The HaCat cell line was more sensitive to the compound's effects compared to BALB/c 3T3 cells, suggesting a need for careful evaluation in therapeutic applications .

Molecular Docking Studies

Molecular docking studies revealed significant interactions between this compound and target proteins such as MurD and DNA gyrase. The binding energies were comparable to those of established antibiotics like ciprofloxacin:

Protein TargetBinding Energy (kcal/mol)Inhibitory Constant (µM)
MurD -7.5Not specified
DNA gyrase -8.1Not specified

These interactions suggest that the compound may inhibit bacterial growth through mechanisms similar to those of existing antibiotics, involving hydrogen bonding and hydrophobic interactions at critical active sites .

Case Studies

Several case studies have investigated the biological activity of thieno[2,3-b]pyridine derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various thiazolopyridine derivatives for their antimicrobial efficacy, highlighting that compounds similar to this compound exhibited promising activity against resistant strains of bacteria and fungi.
  • Toxicity Assessment : Research conducted on the cytotoxic effects revealed that while some derivatives showed low toxicity towards normal cell lines, others posed significant risks, indicating the necessity for further optimization of these compounds for safe therapeutic use.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridine precursors with thiophene derivatives. For example, ethyl 3-amino-5-(2-furyl)-thieno[2,3-b]pyridine carboxylate analogs are synthesized via multi-step cyclization . Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Maintain 80–100°C to avoid side reactions like ester hydrolysis.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclopropane ring formation.
    Purity optimization involves HPLC (≥98% purity, as in ) and recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons in thieno[2,3-b]pyridine appear as doublets (δ 7.2–8.5 ppm).
  • Cyclopropyl protons show characteristic splitting (δ 1.2–2.0 ppm) .
  • IR :
  • Ester carbonyl (C=O) stretch at ~1700 cm⁻¹.
  • Amino (N-H) bending at ~1600 cm⁻¹.
    Compare with analogous compounds (e.g., ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in ) to validate assignments.

Advanced Research Questions

Q. How can SHELX software resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : SHELXL employs least-squares refinement to address discrepancies between observed and calculated diffraction data . Key steps:
  • Twinned data : Use TWIN/BASF commands to model twin domains (common in cyclopropyl-containing structures).
  • Disordered atoms : Apply PART/SUMP restraints for cyclopropane ring atoms.
  • High-resolution data : Refine anisotropic displacement parameters (ADPs) to resolve overlapping electron densities.
    Limitations include overfitting with low-resolution data, requiring cross-validation via R-factors .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the cyclopropyl group with other rings (e.g., cyclohexyl in ) to assess steric effects.
  • Electron-withdrawing groups : Compare chloro vs. fluoro analogs (e.g., 6-chloro vs. 7-fluoro derivatives in ) to study electronic impacts.
  • Docking studies : Use the refined crystal structure (via SHELXL ) to model interactions with target proteins. Validate with mutagenesis assays.

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • In silico tools :
  • CYP450 metabolism : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., ester hydrolysis).
  • Half-life prediction : Apply machine learning models trained on thienopyridine analogs (e.g., metabolites).
  • Experimental validation : Perform microsomal stability assays (e.g., rat liver microsomes) with LC-MS quantification.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental molecular weights in mass spectrometry?

  • Methodological Answer :
  • Exact mass calculation : Use tools like ChemCalc (e.g., Exact Mass 398.1226 in ) to compare with observed [M+H]⁺ peaks.
  • Isotope patterns : Chlorine (³⁵Cl/³⁷Cl) and cyclopropyl carbons produce distinct isotopic clusters. Mismatches may indicate impurities (e.g., unreacted starting materials in ).
  • Resolution : High-resolution MS (HRMS) at ≥30,000 resolution can distinguish isobaric interferences.

Methodological Tables

Technique Application Example Reference
SHELXL refinementResolving crystallographic disorder
HPLC-PDAPurity analysis (≥98%)
DFT calculationsPredicting cyclopropyl ring strain

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.